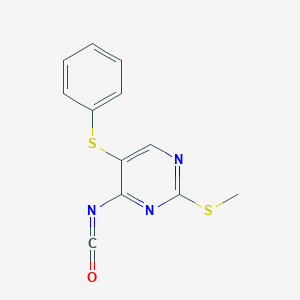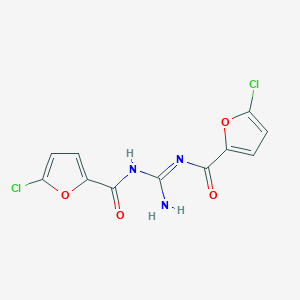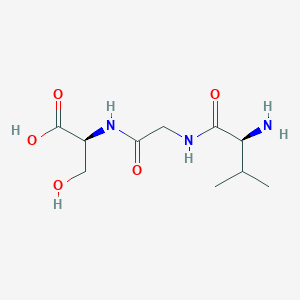
L-Valylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valylglycyl-L-serine is an oligopeptide composed of the amino acids valine, glycine, and serine. This compound is known for its role in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valylglycyl-L-serine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of Amino Acids: The amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to create modified peptides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield serine derivatives, while reduction can lead to modified peptide backbones .
Scientific Research Applications
L-Valylglycyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It plays a role in understanding protein-protein interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
L-Valylglycyl-L-serine exerts its effects through interactions with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the context in which the compound is used. For example, in neurological research, it may interact with neurotransmitter receptors, while in enzymatic studies, it may act as a substrate or inhibitor .
Comparison with Similar Compounds
L-Valylglycyl-L-serine can be compared to other oligopeptides with similar structures, such as:
L-Valylglycyl-L-threonine: Similar in structure but with a threonine residue instead of serine.
L-Valylglycyl-L-alanine: Contains an alanine residue, leading to different biochemical properties.
L-Valylglycyl-L-tyrosine: Incorporates a tyrosine residue, which can affect its interactions with enzymes and receptors
This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
61756-29-4 |
|---|---|
Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H19N3O5/c1-5(2)8(11)9(16)12-3-7(15)13-6(4-14)10(17)18/h5-6,8,14H,3-4,11H2,1-2H3,(H,12,16)(H,13,15)(H,17,18)/t6-,8-/m0/s1 |
InChI Key |
LAYSXAOGWHKNED-XPUUQOCRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


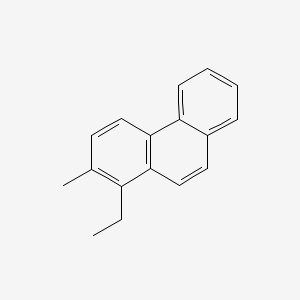
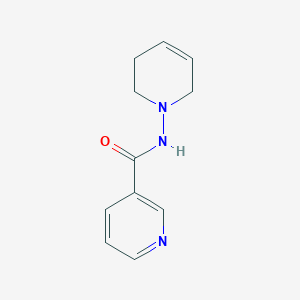
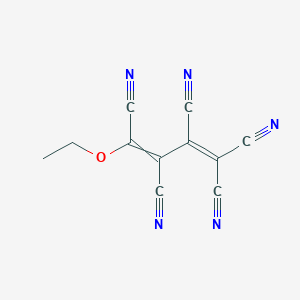
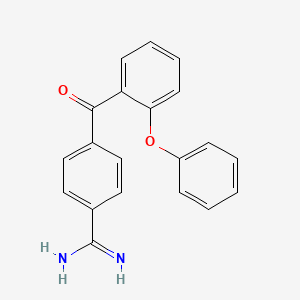
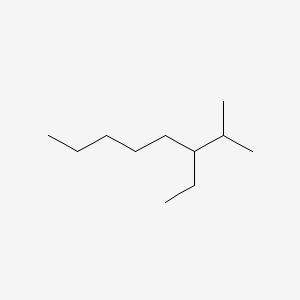
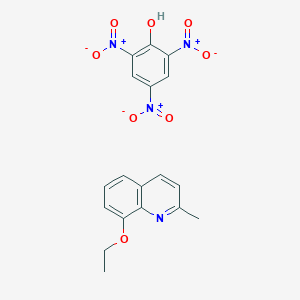

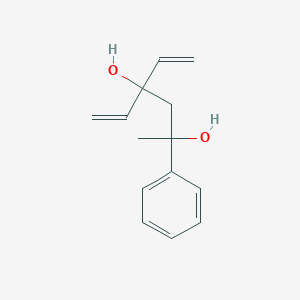
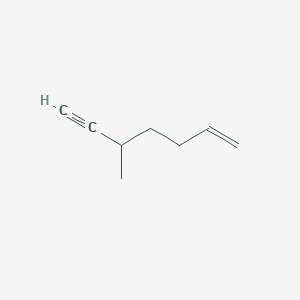

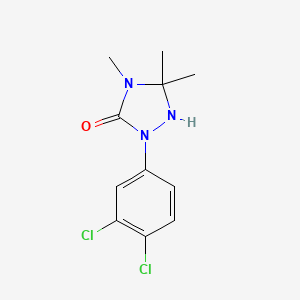
![6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one](/img/structure/B14551953.png)
